

A Comparative Spectroscopic Guide to n-Decyl Acetate and its Homologues

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Compound of Interest

Compound Name: *iso-Decyl-acetate*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides a detailed ^1H and ^{13}C NMR spectral analysis of n-decyl acetate, with a comparative look at its homologous counterparts: n-hexyl acetate, n-octyl acetate, and n-dodecyl acetate.

This guide presents quantitative NMR data in accessible tables, details the experimental protocols for data acquisition, and visualizes the molecular structure and NMR correlations to facilitate a deeper understanding of the spectral characteristics of these linear-chain acetate esters.

^1H and ^{13}C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for the ^1H and ^{13}C NMR spectra of n-decyl acetate and its homologues are summarized below. The data was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of n-Alkyl Acetates

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
n-Hexyl Acetate	a ($\text{CH}_3\text{-C=O}$)	2.04	s	-	3H
	b ($\text{-O-CH}_2\text{-}$)	4.06	t	6.7	2H
	c ($\text{-O-CH}_2\text{-CH}_2\text{-}$)	1.62	p	6.8	2H
	d, e, f ($\text{-(CH}_2\text{)}_3\text{-}$)	1.31	m	-	6H
	g (-CH_3)	0.89	t	6.6	3H
n-Octyl Acetate	a ($\text{CH}_3\text{-C=O}$)	2.05	s	-	3H
	b ($\text{-O-CH}_2\text{-}$)	4.06	t	6.7	2H
	c ($\text{-O-CH}_2\text{-CH}_2\text{-}$)	1.63	p	6.8	2H
	d, e, f, g, h ($\text{-(CH}_2\text{)}_5\text{-}$)	1.29	m	-	10H
	i (-CH_3)	0.88	t	6.7	3H
n-Decyl Acetate	a ($\text{CH}_3\text{-C=O}$)	2.04	s	-	3H
	b ($\text{-O-CH}_2\text{-}$)	4.05	t	6.7	2H
	c ($\text{-O-CH}_2\text{-CH}_2\text{-}$)	1.61	p	6.8	2H
	d-i ($\text{-(CH}_2\text{)}_6\text{-}$)	1.26	m	-	12H
	j (-CH_3)	0.88	t	6.7	3H
n-Dodecyl Acetate	a ($\text{CH}_3\text{-C=O}$)	2.05	s	-	3H

b (-O-CH ₂ -)	4.06	t	6.7	2H
c (-O-CH ₂ -CH ₂ -)	1.63	p	6.8	2H
d-k (-(CH ₂) ₈ -)	1.26	m	-	16H
l (-CH ₃)	0.88	t	6.7	3H

s = singlet, t = triplet, p = pentet (or multiplet), m = multiplet

Table 2: ¹³C NMR Spectral Data of n-Alkyl Acetates

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
n-Hexyl Acetate	1 (C=O)	171.1
2 (CH ₃ -C=O)	21.0	
3 (-O-CH ₂ -)	64.6	
4 (-O-CH ₂ -CH ₂ -)	28.7	
5, 6, 7 (-CH ₂) ₃ -)	31.5, 25.7, 22.6	
8 (-CH ₃)	14.0	
n-Octyl Acetate	1 (C=O)	171.2
2 (CH ₃ -C=O)	21.0	
3 (-O-CH ₂ -)	64.7	
4 (-O-CH ₂ -CH ₂ -)	28.7	
5, 6, 7, 8, 9 (-CH ₂) ₅ -)	31.8, 29.3, 29.2, 25.9, 22.7	
10 (-CH ₃)	14.1	
n-Decyl Acetate	1 (C=O)	171.1
2 (CH ₃ -C=O)	21.0	
3 (-O-CH ₂ -)	64.6	
4 (-O-CH ₂ -CH ₂ -)	28.7	
5-11 (-CH ₂) ₇ -)	31.9, 29.6, 29.5, 29.3, 29.2, 25.9, 22.7	
12 (-CH ₃)	14.1	
n-Dodecyl Acetate	1 (C=O)	171.1
2 (CH ₃ -C=O)	21.0	
3 (-O-CH ₂ -)	64.7	
4 (-O-CH ₂ -CH ₂ -)	28.7	

5-13 $-(\text{CH}_2)_9-$	31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 26.0, 22.7
14 $(-\text{CH}_3)$	14.1

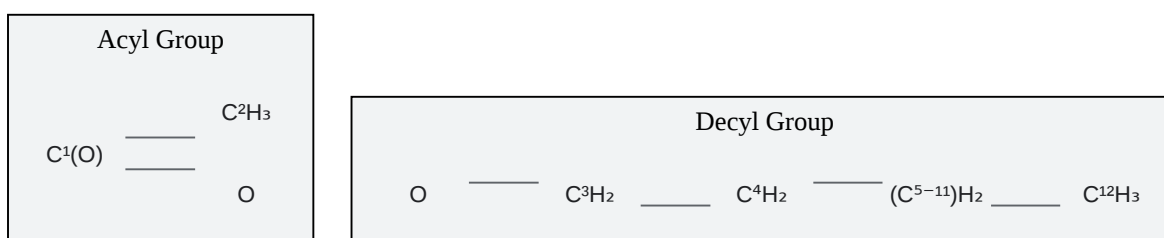
Experimental Protocols

Sample Preparation: Samples of n-hexyl acetate, n-octyl acetate, n-decyl acetate, and n-dodecyl acetate were prepared by dissolving approximately 10-20 mg of each compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.^[1] For ^1H NMR, the following parameters were typically used: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled sequence was used with a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

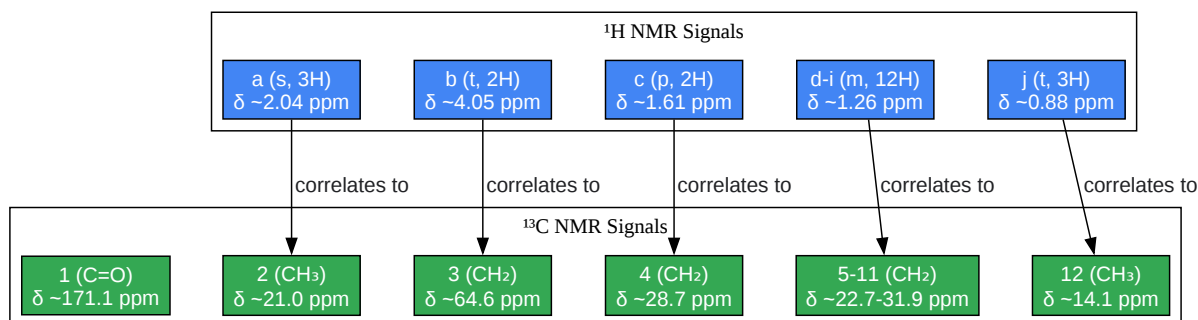
Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of n-decyl acetate and the logical relationship between the proton and carbon environments and their respective signals in the NMR spectra.



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Caption: Molecular structure of n-decyl acetate with carbon numbering.



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Caption: ¹H and ¹³C NMR signal correlations for n-decyl acetate.

Comparative Analysis

The ¹H NMR spectra of the n-alkyl acetates are characterized by several key signals. The sharp singlet for the acetyl methyl protons (a) consistently appears around 2.04-2.05 ppm. The triplet corresponding to the methylene protons adjacent to the ester oxygen (b) is found at approximately 4.06 ppm. The chemical shift of the bulk methylene protons in the alkyl chain (d-i for n-decyl acetate) appears as a broad multiplet around 1.26-1.31 ppm, with its integration value increasing with the length of the alkyl chain. The terminal methyl protons (j for n-decyl acetate) consistently produce a triplet at approximately 0.88-0.89 ppm.

In the ¹³C NMR spectra, the carbonyl carbon (1) gives a signal around 171.1 ppm, while the acetyl methyl carbon (2) is observed at approximately 21.0 ppm. The carbon of the methylene group attached to the oxygen (3) appears around 64.6 ppm. The signals for the other methylene carbons in the alkyl chain are found in the 22-32 ppm range, and the terminal methyl carbon (12 for n-decyl acetate) is consistently at approximately 14.1 ppm.

The consistency of the chemical shifts for the protons and carbons near the acetate functional group across the homologous series is a key takeaway. The primary differentiator in the spectra is the integration of the bulk methylene proton signal in ^1H NMR and the number of distinct signals in the 22-32 ppm region of the ^{13}C NMR spectrum, which directly corresponds to the length of the n-alkyl chain. This systematic variation provides a reliable method for distinguishing between these homologous esters.

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References

- 1. Dodecyl acetate | $\text{C}_{14}\text{H}_{28}\text{O}_2$ | CID 8205 - PubChem [pubchem.ncbi.nlm.nih.gov]
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